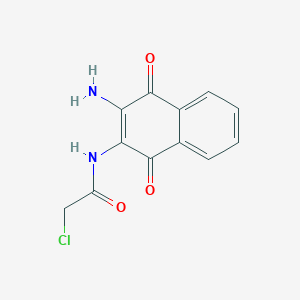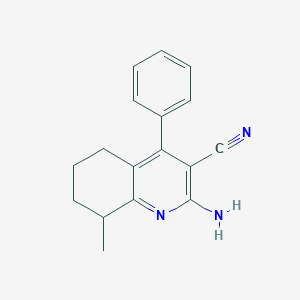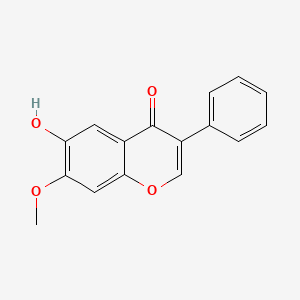
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®-: is a complex organic compound with a unique structure that combines elements of furan and quinoline. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The choice of raw materials and reaction conditions is critical to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product used in Diels-Alder reactions for the synthesis of novel organic compounds.
Uniqueness
Furo(3,2-c)quinolin-4(2H)-one, 3,5-dihydro-2-(1-hydroxy-1-methylethyl)-5-methyl-, ®- is unique due to its specific structure, which combines elements of furan and quinoline. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
60354-62-3 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxypropan-2-yl)-5-methyl-2,3-dihydrofuro[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2,18)12-8-10-13(19-12)9-6-4-5-7-11(9)16(3)14(10)17/h4-7,12,18H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
CHFLECGFLPRCNV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C3=CC=CC=C3N(C2=O)C)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C3=CC=CC=C3N(C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)



![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)



